molecular formula C10H10FN3O B11733377 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine

1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B11733377
M. Wt: 207.20 g/mol
InChI Key: IQLMQLSWUVANAV-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a member of the pyrazol-3-amine family, it shares a core structural motif with compounds that have demonstrated a broad spectrum of biological activities. Pyrazolone and pyrazole derivatives are frequently investigated for their potential as therapeutic agents due to their diverse pharmacological properties, which can include antimicrobial, antibacterial, anti-inflammatory, and antitumor activities . The structural framework of this compound, featuring a fluorophenoxy moiety, is common in the design of bioactive molecules and suggests potential for interaction with various biological targets. Researchers explore such compounds for their utility in developing new treatments for hyper-proliferative disorders, such as cancer, and other conditions . The primary amino group on the pyrazole ring makes it a versatile synthetic intermediate for further chemical functionalization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H10FN3O/c11-8-3-1-2-4-9(8)15-7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)

InChI Key

IQLMQLSWUVANAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)N)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classic method involves reacting hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate and phenylhydrazine undergo cyclocondensation to form 3-methyl-1-phenylpyrazol-5-one, a precursor for further functionalization. Adapting this approach, substituted hydrazines can yield the desired pyrazole scaffold.

Example Protocol

  • Reactant Preparation : 3-Aminopyrazole derivatives are synthesized by treating 1,3-diketones (e.g., acetylacetone) with hydrazine hydrate in ethanol under reflux.

  • Functionalization : The resulting pyrazole-3-amine is alkylated with 2-fluorophenoxymethyl bromide to introduce the (2-fluorophenoxy)methyl group.

Cyclization of α,β-Unsaturated Ketones

Alternative routes utilize α,β-unsaturated ketones, which undergo cyclization with hydrazines. For instance, enolate intermediates formed from ketones and diethyl oxalate can react with hydrazines to form pyrazoles.

Key Reaction Conditions

  • Base : Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C.

  • Cyclization : Addition of hydrazine derivatives at 0°C to room temperature.

Introduction of the (2-Fluorophenoxy)methyl Group

The (2-fluorophenoxy)methyl substituent is introduced via nucleophilic substitution or Mitsunobu reactions.

Alkylation of Pyrazole-3-amine

A common method involves alkylating pyrazole-3-amine with 2-fluorophenoxymethyl bromide or chloride.

Procedure

  • Substrate : 1H-pyrazol-3-amine (1 equiv).

  • Alkylating Agent : 2-Fluorophenoxymethyl bromide (1.2 equiv).

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : ~65–75% after purification by column chromatography.

Challenges

  • Competing N-alkylation at multiple pyrazole positions.

  • Hydrolysis of the alkylating agent under basic conditions.

Mitsunobu Reaction for Oxygen-Methyl Linking

The Mitsunobu reaction offers regioselective coupling between pyrazole alcohols and 2-fluorophenol.

Steps

  • Alcohol Precursor : Synthesize 1-(hydroxymethyl)-1H-pyrazol-3-amine via reduction of the corresponding ester.

  • Coupling : React with 2-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

  • Yield : ~70–80%.

Multi-Step Synthesis from Fluorinated Benzyl Halides

Patents describe modular approaches starting from fluorinated benzyl halides.

Example from EP3112363A1

  • Enolate Formation : Treat ketone precursors with LiHMDS and diethyl oxalate to form dione enolates.

  • Cyclization : React enolates with hydrazine hydrate to yield pyrazole intermediates.

  • Functionalization : Alkylate with 2-fluorobenzyl bromide under basic conditions.

Optimized Conditions

  • Solvent : THF/DMSO mixture.

  • Temperature : 0°C to room temperature.

  • Purification : Recrystallization from ethanol/water.

Visible Light-Promoted Synthesis

Recent advances employ photochemical methods for greener synthesis.

Protocol from ACS Omega

  • Reactants : 3-Methyl-1-phenyl-2-pyrazolin-5-one and 2-fluorophenoxymethyl aldehyde.

  • Conditions : Blue LED light (24 W), ethanol solvent, room temperature.

  • Yield : 78–96% in 3–5 hours.

Advantages

  • Catalyst-free.

  • High functional group tolerance.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation Hydrazine + 1,3-diketone60–70%Simple, scalableLow regioselectivity
Alkylation Pyrazole-3-amine + alkyl halide65–75%Direct functionalizationCompeting side reactions
Mitsunobu Alcohol + phenol via DEAD/PPh₃70–80%RegioselectiveCostly reagents
Photochemical Light-promoted coupling78–96%Eco-friendly, high yieldRequires specialized equipment

Purification and Characterization

Final products are typically purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures.

Characterization Data

  • Molecular Formula : C₁₀H₁₀FN₃O.

  • Molecular Weight : 207.20 g/mol.

  • ¹H NMR (DMSO-d₆) : δ 7.45 (m, 1H, Ar-F), 6.95–7.10 (m, 3H, Ar-H), 5.25 (s, 2H, CH₂), 4.80 (s, 2H, NH₂).

  • HPLC Purity : >95% .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine have been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay, which measures the ability of a substance to donate electrons to neutralize free radicals. In one study, pyrazole derivatives demonstrated varying degrees of antioxidant activity, with some compounds achieving an IC50 value as low as 4.67 μg/mL, indicating strong potential for therapeutic applications in oxidative stress-related diseases .

Anticancer Properties
The compound has shown promise in anticancer research. Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of novel thiazolyl-pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its anticancer activity . The molecular docking studies performed on these compounds revealed potential interactions with cancer-related targets, providing insights into their mechanisms of action .

Material Science Applications

Polymer Chemistry
In the realm of polymer science, compounds like this compound are being explored as additives to enhance the properties of polymers. The incorporation of fluorinated groups can improve thermal stability and chemical resistance. Research has shown that fluorinated pyrazole derivatives can be utilized in the synthesis of functionalized polymers with enhanced mechanical properties and durability .

Data Tables

Application Area Key Findings References
Antioxidant ActivityIC50 values ranging from 4.67 μg/mL to higher concentrations for various pyrazole derivatives
Anticancer PropertiesSignificant cytotoxicity against cancer cell lines; docking studies indicate interaction with targets
Polymer ChemistryImproved thermal stability and mechanical properties when used as additives

Case Studies

  • Antioxidant Evaluation
    A study conducted by Kalanithi et al. synthesized a series of pyrazole derivatives and tested their antioxidant capabilities using the DPPH assay. The findings revealed a correlation between structural modifications and antioxidant efficacy, paving the way for further development of pyrazole-based antioxidants .
  • Anticancer Research
    In a comprehensive study on thiazolyl-pyrazole derivatives, researchers synthesized various compounds and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific modifications to the pyrazole moiety significantly enhanced cytotoxic effects, making them promising candidates for future drug development .
  • Material Enhancements
    Research into the use of fluorinated pyrazoles in polymer formulations showed that these compounds could effectively enhance polymer properties, leading to applications in coatings and advanced materials where durability is critical .

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pyrazole derivatives significantly influence their physicochemical properties and biological interactions. Below is a comparative analysis:

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine C₁₀H₁₀FN₃O 207.2 Phenoxymethyl (2-F), NH₂ at C3 Balanced lipophilicity; H-bond donor (NH₂) and acceptor (O)
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.2 Di-F phenyl, CH₃ at C5 Increased lipophilicity due to CH₃; enhanced metabolic stability
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 Cl and F on phenyl, NH₂ at C3 Higher molecular weight; Cl enhances electronegativity and halogen bonding
1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.24 Methyl on benzyl, NH₂ at C3 Increased hydrophobicity; potential for π-π interactions with aromatic targets
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈ClF₂N₃ 245.1 Cl at C4, F on benzyl Steric and electronic effects from Cl; altered binding kinetics
1-(4-Chlorophenyl)-1H-pyrazol-3-amine C₉H₈ClN₃ 193.6 Cl on phenyl, NH₂ at C3 Simpler structure; lacks oxygen, reducing H-bond capacity

Biological Activity

1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H10FN3OC_{10}H_{10}FN_3O and a molar mass of approximately 201.20 g/mol. Its structure features a pyrazole ring substituted at the 1-position with a 2-fluorophenoxy methyl group, which enhances its lipophilicity and biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pathways associated with inflammation, potentially making it a candidate for analgesic development .
  • Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cell proliferation. For example, it has been linked to the inhibition of p38 MAPK signaling pathways, crucial for inflammatory responses .
  • Interaction with Receptors : It is suggested that the compound interacts with various receptors that mediate pain and inflammation, although specific receptor targets remain to be fully elucidated .

In Vitro Studies

A summary of relevant in vitro studies is presented in the table below:

Study FocusFindings
Anti-inflammatoryInhibition of TNF-alpha release and other inflammatory cytokines in cell models .
AntimicrobialDemonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and E. coli ranging from 0.22 to 0.25 μg/mL .
AnticancerInduced apoptosis in cancer cell lines (e.g., A549, MCF-7) with IC50 values ranging from 1.48 to 6.38 μM .

Case Studies

Several case studies have highlighted the compound's potential:

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its utility as a therapeutic agent for conditions like arthritis .
  • Antimicrobial Evaluation : In a comparative study, this compound was one of several pyrazole derivatives tested for antimicrobial efficacy. It exhibited strong activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics in certain assays .
  • Cancer Research : Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models, underscoring its potential as an anticancer drug candidate .

Q & A

Basic Research Question

  • ¹H NMR : Key signals include the pyrazole NH₂ (δ ~5.0–5.5 ppm, broad singlet), aromatic protons from the 2-fluorophenoxy group (δ ~6.8–7.4 ppm, multiplet), and the CH₂ linker (δ ~4.8–5.2 ppm, singlet). Splitting patterns help verify substitution positions .
  • LCMS : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 237.08 g/mol). Fragmentation patterns (e.g., loss of NH₂ or fluorophenoxy groups) provide additional structural confirmation .

What crystallographic strategies are effective for resolving the crystal structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 173 K) to minimize thermal motion .
  • Hydrogen bonding analysis : The NH₂ group may form intermolecular hydrogen bonds with adjacent pyrazole or fluorophenoxy moieties, influencing crystal packing .
  • Validation : R factors <0.05 and data-to-parameter ratios >15 ensure reliability .

How can researchers resolve contradictions in reported spectroscopic data for pyrazol-3-amine derivatives?

Advanced Research Question
Discrepancies in NMR or LCMS data often arise from:

  • Tautomerism : Pyrazole NH₂ groups may exhibit keto-enol tautomerism, altering chemical shifts. Solvent polarity and pH should be standardized .
  • Impurity profiles : LCMS purity >95% (via area normalization) and orthogonal methods (e.g., HPLC) help distinguish byproducts .
  • Crystallographic validation : Cross-referencing spectral data with X-ray structures resolves ambiguities .

What role do hydrogen bonding patterns play in the compound’s solid-state properties?

Advanced Research Question
Graph set analysis (e.g., Etter’s rules) reveals NH₂···O/N hydrogen bonds as dominant motifs, forming chains or rings that stabilize the lattice. For example:

  • Motif type : N–H···N (pyrazole) or N–H···O (phenoxy) interactions .
  • Impact on solubility : Strong intermolecular bonds may reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for dissolution.

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., NLRP3 inflammasome) via the pyrazole NH₂ and fluorophenoxy groups.
  • SAR analysis : Compare with analogs (e.g., 1-[(3,4-dichlorophenyl)methyl] derivatives) to identify critical substituents for activity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What analytical techniques are optimal for assessing purity, and how are they validated?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Validate with spiked standards to confirm resolution of impurities .
  • Elemental analysis : %C, %H, %N should align with theoretical values (±0.4%).
  • Melting point : Sharp range (<2°C) indicates high purity .

How do solvent and temperature affect regioselectivity in pyrazole ring formation?

Advanced Research Question

  • Polar solvents : Increase cyclization rates but may favor side products (e.g., dimerization).
  • Temperature : Lower temperatures (50–60°C) can improve regioselectivity for the 3-amine position by slowing competing pathways .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% .

What advanced phasing methods are suitable for crystallographic studies of halogenated pyrazoles?

Advanced Research Question

  • SAD/MAD phasing : Utilize the fluorine atom’s anomalous scattering (λ = 0.98 Å) for phase determination .
  • SHELXC/D/E pipelines : Robust for automated phasing, especially with high-resolution data (<1.2 Å) .

How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Advanced Research Question

  • Analog synthesis : Replace 2-fluorophenoxy with pentafluorophenyl or chlorophenyl groups to assess electronic effects .
  • Biological assays : Test inhibition of targets (e.g., kinases) under standardized IC₅₀ protocols. Correlate activity with substituent Hammett σ values .

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